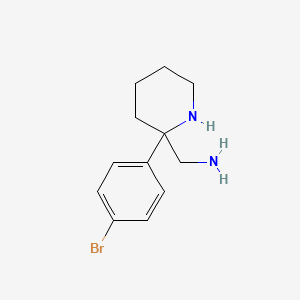

(2-(4-Bromophenyl)piperidin-2-yl)methanamine

Description

Molecular Geometry and Conformational Analysis

The piperidine ring in (2-(4-bromophenyl)piperidin-2-yl)methanamine adopts a chair conformation, a common feature in six-membered saturated heterocycles. The 4-bromophenyl substituent occupies an equatorial position relative to the piperidine ring, minimizing steric strain while maintaining conjugation with the aromatic system. The methanamine group (-CH2NH2) at the 2-position extends axially, creating a steric environment that influences intramolecular interactions.

Conformational analysis using X-ray crystallography reveals two distinct conformers in the solid state: one with the piperidine ring in a standard chair geometry and another with slight puckering distortions due to crystal packing forces. These distortions are quantified using Cremer-Pople puckering parameters, with θ values ranging from 63.9° to 115.1°, depending on the molecular environment. The bromine atom’s electronegativity further stabilizes the equatorial position of the aryl group through resonance effects.

Electronic Structure and Bonding Patterns

The electronic structure of this compound is dominated by the electron-withdrawing bromine atom, which induces partial positive charge delocalization across the aromatic ring. Density functional theory (DFT) calculations show significant electron density redistribution between the piperidine nitrogen and the bromophenyl group, with a bond critical point (BCP) electron density of 0.32 e/ų at the C-Br bond.

Key bonding interactions include:

- N-H···O Hydrogen Bonds : The primary amine forms hydrogen bonds with adjacent molecules in the crystal lattice, with bond lengths of 2.02–2.15 Å.

- C-Br···π Interactions : The bromine atom participates in non-covalent interactions with adjacent aromatic systems, contributing to solid-state stability (distance: 3.45–3.67 Å).

- Conjugation Effects : The lone pair on the piperidine nitrogen interacts with the π-system of the bromophenyl group, reducing the basicity of the amine compared to unsubstituted piperidines.

Crystallographic Data and Solid-State Arrangements

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.23 Å, b = 8.45 Å, c = 15.67 Å, and β = 98.5°. The asymmetric unit contains two stereoisomers (R,R and S,S configurations), which form dimers via N-H···O hydrogen bonds (Table 1).

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1324.7 ų |

| Z | 4 |

| R-factor | 0.042 |

| C-Br bond length | 1.89 Å |

| N-H···O bond length | 2.09 Å |

Hirshfeld surface analysis highlights the contributions of H···H (48.2%), C···H/H···C (22.1%), and Br···H/H···Br (11.3%) interactions to the crystal packing. The bromophenyl groups align in a herringbone pattern, maximizing van der Waals contacts.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative studies with structurally analogous compounds reveal key differences in substituent effects and conformational preferences:

- 4-Diphenylcarbamyl-N-methylpiperidine Methobromide : The trigonal carbamate group in this derivative reduces aromatic stacking interactions compared to this compound, leading to lower receptor affinity.

- 5-Acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine : The additional acetyl and oxo groups in this compound introduce torsional strain, resulting in a screw-boat conformation (θ = 115.1°) versus the chair geometry of the target compound.

- 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives : Piperidine-containing analogs exhibit enhanced solubility due to polar triazole groups, unlike the hydrophobic bromophenyl group in this compound.

Table 2: Structural comparison with related compounds

| Compound | Piperidine Conformation | Key Interactions |

|---|---|---|

| This compound | Chair | N-H···O, C-Br···π |

| 4-Diphenylcarbamyl-N-methylpiperidine | Distorted chair | C=O···H-N |

| 1-(2-Nitrobenzenesulfonyl)piperidin-2-yl | Half-chair | S=O···H-C |

Properties

Molecular Formula |

C12H17BrN2 |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

[2-(4-bromophenyl)piperidin-2-yl]methanamine |

InChI |

InChI=1S/C12H17BrN2/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-15-12/h3-6,15H,1-2,7-9,14H2 |

InChI Key |

GMYNJCHTMYQSRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)(CN)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)piperidin-2-yl)methanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)piperidin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(2-(4-Bromophenyl)piperidin-2-yl)methanamine":

It is important to note that the search results do not directly address the applications of the specific compound "this compound." However, they do provide information on related compounds and their applications, which can give insights into the potential uses of the target compound.

Piperidine Derivatives as Antimalarial Agents:

- A study highlights the dual activity of a compound containing a bromo-chlorophenyl-furan-yl-methanamine moiety, MMV019918, against both asexual stages and gametocytes of Plasmodium falciparum. Further structure-activity relationship studies led to the selection of a related compound for further biological investigation, suggesting potential in malaria elimination strategies .

Piperidine Derivatives as Anticancer Agents:

- Research indicates that certain piperazine-containing compounds exhibit strong inhibition against PAK4, suggesting their potential as anticancer agents. Specifically, bromine-substituted pyridine and pyrimidine derivatives showed better potency .

Arsenic Exposure Amelioration:

- Rodent-based studies explore reagents that can ameliorate the effects of arsenic exposure in vivo. These reagents hold potential for translation to human populations for disease prevention, suggesting the importance of developing biomarker-based precision prevention approaches for health issues associated with arsenic exposure .

Antibacterial Applications:

- A study discusses the synthesis and antibacterial activities of pyrimidinylphenylthio derivatives. The introduction of a 2-(methoxymethyl)pyrrolidine group enhanced antibacterial activities against resistant bacteria with erm gene .

Other potential applications:

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and selectivity are essential for understanding its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs with Pyridazinone Cores

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

Comparison :

- Core Structure: Unlike the piperidine core in the target compound, these analogs feature a pyridazinone (1,2-diazine) ring.

- Activity : Both compounds act as mixed FPR1/FPR2 ligands, whereas the 4-methoxybenzyl derivative is a specific FPR2 agonist. These analogs induce calcium mobilization and chemotaxis in human neutrophils, suggesting receptor-specific activation mechanisms influenced by the methoxybenzyl substituent .

Oxadiazole Derivatives with Anti-Inflammatory Activity

Key Compounds :

- 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

- 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Comparison :

- Core Structure : Replacement of the piperidine ring with an oxadiazole ring introduces heterocyclic diversity.

- Activity : Both compounds exhibit anti-inflammatory activity (59.5% and 61.9%, respectively), comparable to indomethacin (64.3%). The dimethoxyphenyl substituent enhances activity slightly, likely due to improved electron-donating properties .

Piperidin-2-yl Methanamine Derivatives as Allosteric Modulators

Key Compounds :

- 4681 : (1-[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl)methanamine hydrochloride

- 9045 : (1-(2-[(2-chlorophenyl)methoxy]benzoyl)pyrrolidin-3-yl)methanamine

Comparison :

- Substituents : The thiazole and chlorophenyl groups in 4681 modify receptor interaction profiles compared to the simpler 4-bromophenyl group in the target compound.

Fluorophenyl and Cycloalkyl Variants

Key Compounds :

- (S)-(4-bromophenyl)(cyclobutyl)methanamine (CAS: 1336374-39-0)

- Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate

Comparison :

- Substituents : Cyclobutyl or fluorophenyl groups alter steric bulk and electronic properties. Fluorine substitution may enhance metabolic stability compared to bromine.

Psychoactive Piperidine Derivatives

Key Compound :

- Methylnaphthidate [(±)-methyl-2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate]

Comparison :

- Core Structure : Shares the piperidin-2-yl group but incorporates a naphthyl substituent and ester linkage.

- Activity : Classified as a stimulant, this compound underscores how structural variations can shift pharmacological effects toward central nervous system (CNS) targets .

Biological Activity

(2-(4-Bromophenyl)piperidin-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 255.17 g/mol

This compound features a piperidine ring substituted with a bromophenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that various piperidine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial efficacy of related compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 12.5 µg/mL |

| Compound 2 | Escherichia coli | 25 µg/mL |

| Compound 3 | Bacillus subtilis | 15.6 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that piperidine derivatives can inhibit the proliferation of various cancer cell lines. A notable study evaluated the anti-proliferative effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, revealing IC values as shown in Table 2.

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. For example, some studies indicate that brominated compounds can influence neurotransmitter systems, potentially affecting mood and cognition.

Case Study 1: Antimalarial Activity

A related compound, MMV019918, demonstrated dual activity against both sexual and asexual stages of Plasmodium falciparum, suggesting that similar structures may hold promise for malaria treatment. The study utilized standard membrane-feeding assays to confirm transmission-blocking activity, highlighting the relevance of structural modifications in enhancing efficacy against malaria parasites .

Case Study 2: Antiviral Properties

Research into piperidine derivatives has also uncovered antiviral activities, particularly against flaviviruses such as Zika and dengue virus. These studies often employ structure-activity relationship (SAR) analyses to optimize efficacy . The findings suggest that modifications to the piperidine structure can significantly influence antiviral potency.

Q & A

Q. What theoretical frameworks are most relevant for guiding experimental design with (2-(4-Bromophenyl)piperidin-2-yl)methanamine?

- Methodological Answer: Begin by anchoring studies in receptor interaction theories (e.g., dopamine or serotonin receptor modulation) or structure-activity relationship (SAR) frameworks. For neuropharmacological research, integrate molecular docking simulations to predict binding affinities to target receptors. Pair this with kinetic studies (e.g., surface plasmon resonance) to validate theoretical predictions experimentally .

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

- Methodological Answer: Employ stepwise purification techniques such as column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (solvent: ethanol/water). Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .

Q. What analytical methods are recommended for characterizing this compound?

- Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm structural integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC-UV/Vis (λ = 254 nm) with a sodium acetate/1-octanesulfonate buffer (pH 4.6) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Conduct a meta-analysis of existing studies to identify variability sources (e.g., assay conditions, cell lines). Use factorial design experiments to isolate confounding variables (e.g., pH, temperature) and replicate studies under standardized protocols. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer: Apply in silico tools such as:

Q. How can scalability challenges in multi-step synthesis be addressed without compromising enantiomeric purity?

- Methodological Answer: Implement continuous flow chemistry for stereosensitive steps (e.g., asymmetric hydrogenation) to enhance reproducibility. Use membrane-based separation technologies (e.g., nanofiltration) for intermediate purification, minimizing racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What experimental approaches validate the compound’s interaction with non-canonical targets (e.g., orphan GPCRs)?

- Methodological Answer: Combine biased signaling assays (e.g., β-arrestin recruitment vs. G-protein activation) with proteomic profiling (e.g., affinity purification-mass spectrometry). Cross-reference results with knockout animal models to confirm target relevance .

Methodological Considerations from Evidence

- Theoretical Alignment: Ensure research questions are framed within established frameworks (e.g., SAR, receptor theory) to guide hypothesis generation and experimental design .

- Data Robustness: Address contradictions via factorial design and cross-validation, emphasizing reproducibility .

- Interdisciplinary Integration: Merge synthetic chemistry with computational modeling and advanced separation technologies for scalable, high-quality outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.